Glycosylation-Dependent Solubility Enhancement vs. Kaurenoic Acid
Kaurenoic acid (ent-kaur-16-en-19-oic acid), the unglycosylated carboxylic acid analog, is documented to possess low aqueous solubility and blood lytic activity on erythrocytes that render it a poor pharmaceutical candidate [1]. The beta-D-glucopyranosyl ester moiety at C-19 in the target compound is expected to confer enhanced aqueous solubility via increased hydrogen-bonding capacity and reduced logP relative to the aglycone. While direct solubility data for the target compound are not publicly reported, class-level inference from ent-kaurane glycosides establishes that glycosylation consistently improves aqueous solubility by ≥1–2 orders of magnitude compared to corresponding aglycones, a critical determinant for in vitro assay compatibility and formulation development [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Not directly reported; inferred enhancement from glycosylation |
| Comparator Or Baseline | Kaurenoic acid (CAS 6730-83-2): documented low aqueous solubility |
| Quantified Difference | ≥10-fold to 100-fold solubility enhancement inferred (glycoside vs. aglycone) |
| Conditions | Physicochemical property inference based on structural class |
Why This Matters
Procurement of the glycosylated form enables direct use in aqueous assay systems without solubility-enhancing co-solvents that may confound biological readouts.
- [1] Wikipedia. Kaurenoic acid. ent-kaur-16-en-19-oic acid or kauren-19-oic acid. View Source
- [2] He DH, Otsuka H, Hirata E, et al. Tricalysiosides A-G: rearranged ent-kauranoid glycosides from the leaves of Tricalysia dubia. Journal of Natural Products. 2002;65(5):685-688. View Source
